![molecular formula C18H22N2O3S B4442154 N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4442154.png)
N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide, also known as DAPH-12, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. DAPH-12 is a potent inhibitor of a protein called heat shock protein 70 (Hsp70), which plays a crucial role in various cellular processes.
Mécanisme D'action
N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide binds to the ATP-binding domain of Hsp70 and inhibits its ATPase activity, which is essential for its chaperone function. This leads to the accumulation of misfolded proteins and the induction of cell death in cancer cells. In neurodegenerative disorders, N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide promotes the clearance of toxic proteins by disrupting the interaction between Hsp70 and its co-chaperones. In infectious diseases, N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide inhibits the replication and survival of viruses and bacteria by disrupting the interaction between Hsp70 and viral/bacterial proteins.
Biochemical and Physiological Effects:
N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to induce cell death in cancer cells, promote the clearance of toxic proteins in neurodegenerative disorders, and inhibit the replication and survival of viruses and bacteria in infectious diseases. In addition, N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to enhance the effectiveness of chemotherapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide in lab experiments is its specificity towards Hsp70, which allows for the investigation of the role of Hsp70 in various cellular processes. However, one limitation is that N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide may have off-target effects on other proteins that share the ATP-binding domain with Hsp70.
Orientations Futures
For the use of N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide in scientific research include investigating its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide on cellular processes. Finally, the development of more potent and selective inhibitors of Hsp70, based on the structure of N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide, may lead to the discovery of new therapeutic targets for various diseases.
Applications De Recherche Scientifique
N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Hsp70 is overexpressed in many cancers and contributes to the survival and proliferation of cancer cells. By inhibiting Hsp70, N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide can induce cancer cell death and enhance the effectiveness of chemotherapy. In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, Hsp70 plays a protective role by preventing the accumulation of misfolded proteins. N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide can disrupt this protective mechanism and promote the clearance of toxic proteins. In infectious diseases, Hsp70 is involved in the replication and survival of viruses and bacteria. N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide can inhibit the activity of Hsp70 and prevent the spread of infection.
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N,N-diethyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-20(5-2)18(21)15-12-11-14(3)17(13-15)19-24(22,23)16-9-7-6-8-10-16/h6-13,19H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXGAVMWOFJNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4442080.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B4442082.png)
![N,N,3-trimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4442093.png)
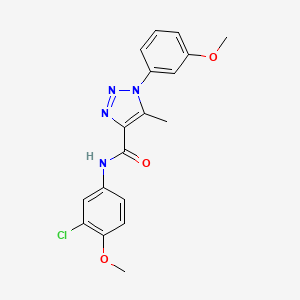
![2-[(4-chlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4442100.png)
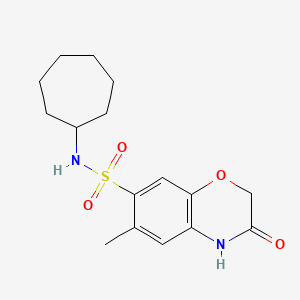
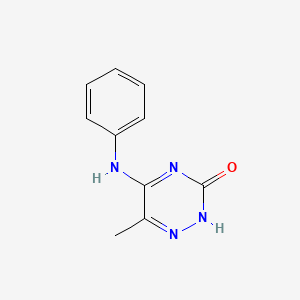
![N-(4-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442115.png)
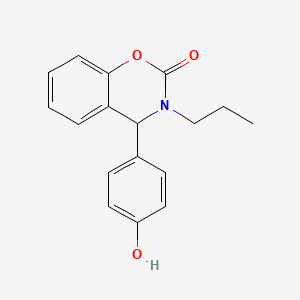
![3-(1-pyrrolidinylcarbonyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4442120.png)
![N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B4442151.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4442155.png)
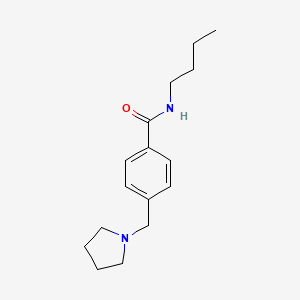
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4442166.png)